

Hydroxypropyl-Gamma-Cyclodextrin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2-Hydroxypropyl)-gamma-cyclodextrin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypropyl-gamma-cyclodextrin (HP- γ -CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin. Comprised of eight α -1,4-linked D-glucopyranose units, the introduction of hydroxypropyl groups significantly enhances its aqueous solubility and toxicological profile compared to its parent cyclodextrin. This modification, coupled with its larger cavity size, makes HP- γ -CD an attractive excipient in the pharmaceutical industry, particularly for improving the solubility, stability, and bioavailability of large or poorly water-soluble drug molecules. This technical guide provides an in-depth overview of the structure, physicochemical properties, and applications of HP- γ -CD, with a focus on its utility in drug development. Detailed experimental protocols for its characterization and the preparation of inclusion complexes are also presented.

Introduction

Cyclodextrins are a family of cyclic oligosaccharides produced from starch via enzymatic conversion.^[1] The natural α -, β -, and γ -cyclodextrins consist of six, seven, and eight glucopyranose units, respectively.^[1] Their unique truncated cone or torus-like structure features a hydrophilic exterior and a hydrophobic central cavity, enabling them to form non-covalent inclusion complexes with a wide variety of guest molecules.^{[2][3]} This encapsulation

can favorably alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability.[4]

While natural cyclodextrins have found numerous applications, their utility can be limited by factors such as relatively low aqueous solubility, especially in the case of β -cyclodextrin.[5] To overcome these limitations, chemically modified cyclodextrins have been developed.

Hydroxypropyl-gamma-cyclodextrin (HP- γ -CD) is a prominent example, synthesized by reacting gamma-cyclodextrin with propylene oxide.[6] This modification disrupts the intramolecular hydrogen bonding of the parent cyclodextrin, leading to a significant increase in water solubility and a reduction in crystallinity.[6][7] With a larger cavity size than its beta-cyclodextrin counterpart, HP- γ -CD is particularly adept at encapsulating larger molecules.[8]

Structure and Synthesis

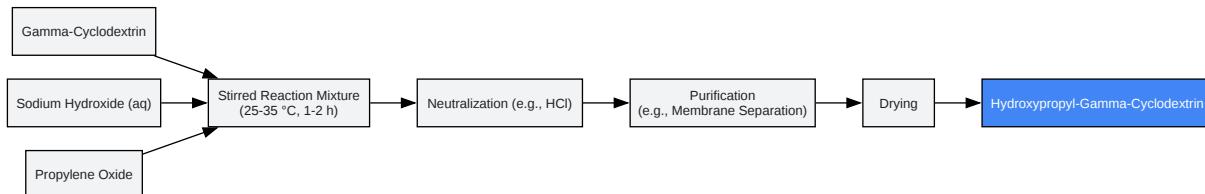
Molecular Structure

The fundamental structure of HP- γ -CD consists of eight D-glucopyranose units linked in a ring by α -1,4 glycosidic bonds. The introduction of hydroxypropyl groups ($-\text{CH}_2\text{CH}(\text{OH})\text{CH}_3$) occurs via an ether linkage to the hydroxyl groups of the glucose units. This substitution is random, resulting in a complex mixture of isomers with varying degrees of substitution (DS).[9] The DS refers to the average number of hydroxypropyl groups per glucopyranose unit.

Figure 1: Molecular Structure of HP- γ -CD.

Synthesis

HP- γ -CD is synthesized through the reaction of gamma-cyclodextrin with propylene oxide in an alkaline solution. The reaction involves the nucleophilic attack of the alkoxide ions of the cyclodextrin hydroxyl groups on the epoxide ring of propylene oxide.[6]



[Click to download full resolution via product page](#)Figure 2: Synthesis Workflow of HP- γ -CD.

Physicochemical Properties

The physicochemical properties of HP- γ -CD are summarized in Table 1. Its high water solubility and amorphous nature are key attributes for its use as a pharmaceutical excipient.

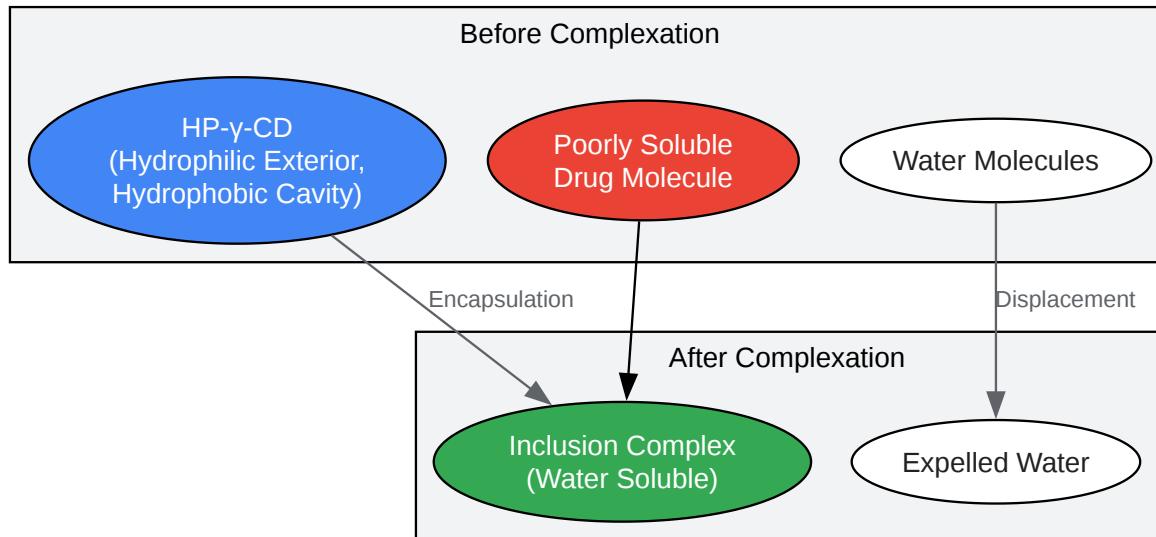
Table 1: Physicochemical Properties of Hydroxypropyl-Gamma-Cyclodextrin

Property	Value	References
Appearance	White to off-white amorphous or crystalline powder	[10]
CAS Number	128446-34-4	[8][10]
Molecular Formula	$C_{48}H_{80-n}O_{40}(C_3H_7O)_n$	[10]
Molecular Weight	$1297.2 + 58n$ (where n is the degree of substitution)	[8][10]
Average Molecular Weight	~1580 g/mol	[11][12]
Solubility in Water (25 °C)	> 33 g/100 mL; 80 g/100 mL	[6][10][13]
Solubility in Methanol (25 °C)	> 33 g/100 mL	[13]
Solubility in DMF (25 °C)	> 33 g/100 mL	[13]
pH (in solution)	5.0 - 8.5	[10]
Loss on Drying	≤ 10.0%	[10]
Residue on Ignition	≤ 0.2%	[10]

Inclusion Complexation

The primary function of HP- γ -CD in drug delivery is its ability to form inclusion complexes with guest molecules. The hydrophobic inner cavity provides a favorable environment for non-polar

molecules or moieties, while the hydrophilic exterior ensures water solubility of the complex. The formation of an inclusion complex is a dynamic equilibrium process.



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Figure 3: Inclusion Complex Formation.

The formation of inclusion complexes can lead to several benefits in drug formulation:

- Enhanced Solubility and Dissolution: By encapsulating hydrophobic drugs, HP- γ -CD significantly increases their apparent water solubility and dissolution rate.[4][14]
- Improved Stability: The cyclodextrin cavity can protect guest molecules from degradation by light, heat, or oxidation.[5]
- Increased Bioavailability: Enhanced solubility and stability often translate to improved absorption and bioavailability of the drug.[14]
- Taste Masking: Unpleasant tastes of certain drugs can be masked through complexation.[15]

Toxicity Profile

HP- γ -CD is generally considered to have a favorable safety profile. The hydroxypropylation reduces the potential for nephrotoxicity that has been observed with some parent cyclodextrins. [16]

Table 2: Toxicological Data

Parameter	Species	Route	Value	References
LD ₅₀ (for γ -Cyclodextrin)	Rat	Intravenous	> 3,750 mg/kg	[10]
LD ₅₀ (for γ -Cyclodextrin)	Rat	Oral	> 8,000 mg/kg	[10]
NOAEL (for HP- β -Cyclodextrin)	Rat (1-year)	Oral	500 mg/kg/day	[10]

Note: Specific LD₅₀ and NOAEL values for HP- γ -CD are not readily available in the searched literature; data for the parent γ -cyclodextrin and the closely related HP- β -cyclodextrin are provided as indicators.

Applications in Drug Development

HP- γ -CD is a versatile excipient with numerous applications in pharmaceutical formulation and drug delivery.

Solubilization of Poorly Water-Soluble Drugs

A primary application of HP- γ -CD is to enhance the solubility of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability). This is particularly beneficial for oral and parenteral formulations.[14]

Stabilization of Labile Drugs

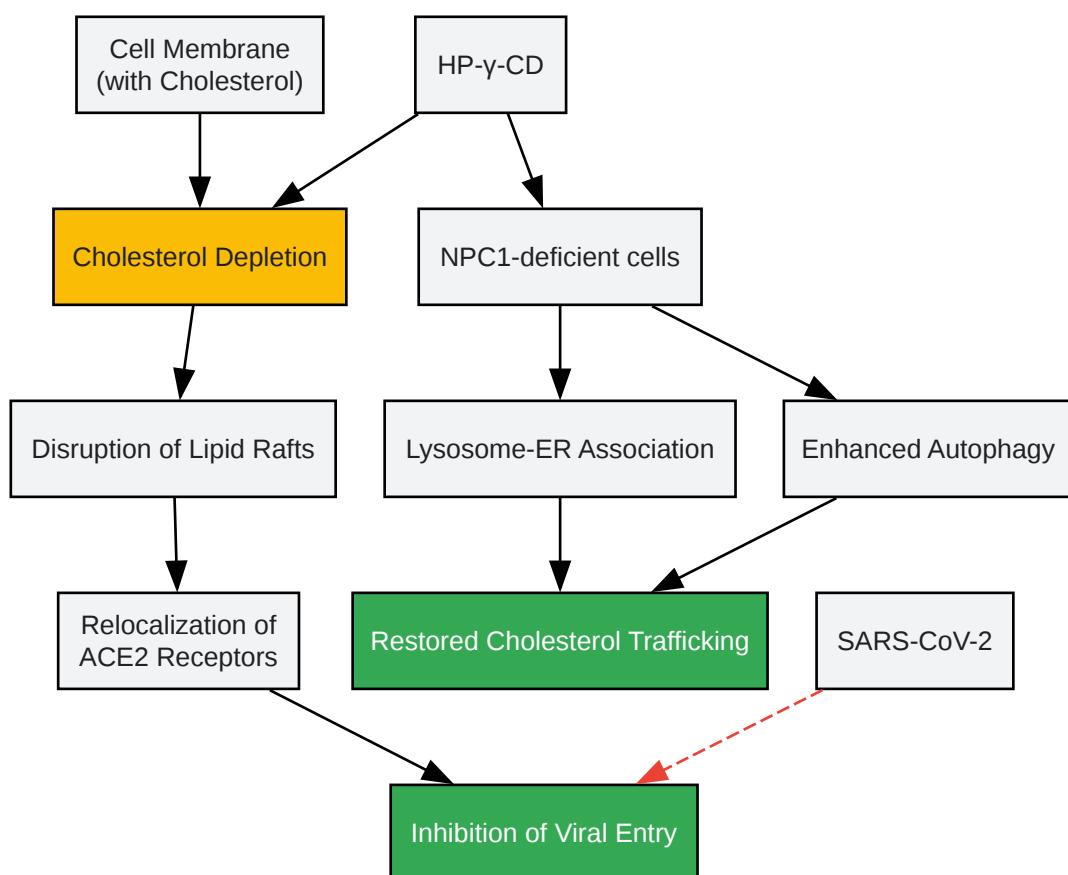
HP- γ -CD can protect sensitive drug molecules from degradation, thereby extending their shelf life and maintaining their therapeutic efficacy.

Ophthalmic Drug Delivery

The high aqueous solubility and low irritancy of HP- γ -CD make it suitable for ophthalmic formulations, where it can increase drug concentration and residence time on the ocular surface.^[17] For instance, a nanogel formulation of dexamethasone with HP- γ -CD showed a 25-fold increase in active substance concentration compared to a commercial formulation.^[18]

Cellular Cholesterol Depletion and Research Applications

HP- γ -CD is utilized as a tool in cell biology research to deplete cholesterol from cell membranes. This is instrumental in studying the role of lipid rafts in cellular processes and signaling pathways.^[11] It has also shown potential in therapeutic applications for diseases characterized by cholesterol accumulation, such as Niemann-Pick type C disease.^{[5][13]}



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Figure 4: HP- γ -CD in Cellular Cholesterol Modulation.

Experimental Protocols

Preparation of an Inclusion Complex by Freeze-Drying

This method is suitable for thermolabile guest molecules.[\[19\]](#)

Materials:

- Hydroxypropyl-gamma-cyclodextrin (HP- γ -CD)
- Guest drug molecule
- Deionized water
- Magnetic stirrer and stir bar
- Freeze-dryer

Procedure:

- Determine the desired molar ratio of the drug to HP- γ -CD (commonly 1:1).
- Accurately weigh the calculated amounts of the drug and HP- γ -CD.
- Dissolve the HP- γ -CD in a sufficient volume of deionized water with stirring until a clear solution is obtained.
- Gradually add the drug to the HP- γ -CD solution while continuously stirring.
- Continue stirring the solution at room temperature for 24-48 hours to ensure equilibrium of complex formation.
- Freeze the resulting solution at a temperature below its eutectic point (e.g., -80 °C).
- Lyophilize the frozen solution under high vacuum until a dry powder is obtained.
- The resulting powder is the drug/HP- γ -CD inclusion complex.

Phase Solubility Study

This study is performed to determine the stoichiometry and stability constant of the inclusion complex.[20]

Materials:

- Guest drug molecule
- Hydroxypropyl-gamma-cyclodextrin (HP- γ -CD)
- Aqueous buffer of desired pH
- Shaking water bath or orbital shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

Procedure:

- Prepare a series of aqueous solutions with increasing concentrations of HP- γ -CD (e.g., 0 to 50 mM).
- Add an excess amount of the drug to each HP- γ -CD solution in sealed vials.
- Equilibrate the suspensions in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.
- After equilibration, centrifuge the samples to separate the undissolved drug.
- Filter the supernatant through a suitable membrane filter (e.g., 0.45 μ m).
- Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Plot the concentration of the dissolved drug (y-axis) against the concentration of HP- γ -CD (x-axis).

- Analyze the resulting phase solubility diagram to determine the type of complex (e.g., A₁, B₅) and calculate the stability constant (K_s) and complexation efficiency.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to assess the formation of the inclusion complex in the solid state.

Materials:

- Drug substance
- HP- γ -CD
- Drug/HP- γ -CD inclusion complex
- Physical mixture of drug and HP- γ -CD
- DSC instrument with aluminum pans

Procedure:

- Accurately weigh 3-5 mg of the sample (drug, HP- γ -CD, physical mixture, or inclusion complex) into an aluminum DSC pan.
- Seal the pan.
- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature.
- Compare the thermograms of the inclusion complex with those of the individual components and the physical mixture. The disappearance or shifting of the drug's melting peak in the thermogram of the inclusion complex indicates complex formation.[\[4\]](#)

Determination of Degree of Substitution by ^1H NMR Spectroscopy

^1H NMR spectroscopy is a powerful tool for determining the average degree of substitution of HP- γ -CD.[6][14]

Materials:

- HP- γ -CD sample
- Deuterium oxide (D_2O)
- NMR spectrometer

Procedure:

- Dissolve a known amount of the HP- γ -CD sample in D_2O .
- Acquire the ^1H NMR spectrum.
- Identify the signals corresponding to the anomeric protons of the cyclodextrin core (typically around 5.1 ppm) and the methyl protons of the hydroxypropyl groups (a doublet around 1.1 ppm).
- Integrate the areas of these two signals.
- Calculate the molar substitution (MS), which is the average number of hydroxypropyl groups per glucose unit, using the following formula: $\text{MS} = (\text{Integral of methyl protons} / 3) / (\text{Integral of anomeric protons} / 8)$ The integral of the methyl protons is divided by 3 because there are three protons in a methyl group. The integral of the anomeric protons is divided by 8 because there are eight anomeric protons in gamma-cyclodextrin.
- The degree of substitution (DS) is the average number of hydroxypropyl groups per cyclodextrin molecule and can be calculated as: $\text{DS} = \text{MS} \times 8$

Conclusion

Hydroxypropyl-gamma-cyclodextrin is a highly valuable and versatile excipient for modern pharmaceutical development. Its enhanced water solubility, ability to encapsulate large molecules, and favorable safety profile make it a superior choice for addressing the challenges associated with poorly soluble and unstable drug candidates. The formation of inclusion complexes with HP- γ -CD offers a robust strategy to improve drug solubility, stability, and bioavailability, ultimately leading to more effective and patient-compliant drug products. The experimental protocols provided in this guide offer a foundation for the successful preparation and characterization of HP- γ -CD-based formulations. As drug discovery continues to produce increasingly complex and lipophilic molecules, the role of advanced excipients like HP- γ -CD will undoubtedly become even more critical.

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